Troglitazone sulfate
Description
Properties
Molecular Formula |
C24H27NO8S2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H27NO8S2/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30) |
InChI Key |
MTCJRDKAPLOLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Troglitazone sulfate involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone is then coupled with a phenoxy methyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the chromen-6-yl group to introduce the hydrogen sulfate moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Troglitazone sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
Introduction to Troglitazone Sulfate
This compound is a significant metabolite of troglitazone, a thiazolidinedione class drug initially used for managing type 2 diabetes. Although troglitazone was withdrawn from the market due to safety concerns, its sulfate form continues to be of interest in pharmacological research due to its unique properties and implications in drug metabolism and toxicity.
Insulin Sensitization
Troglitazone functions primarily as an insulin sensitizer, enhancing the body's response to insulin. The mechanism involves binding to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates genes involved in glucose and lipid metabolism . this compound, being a major metabolite, retains some of these insulin-sensitizing effects, although its role in clinical settings remains limited due to the parent drug's withdrawal.
Hepatotoxicity Studies
Research has indicated that this compound plays a crucial role in understanding the hepatotoxic effects associated with troglitazone. Studies suggest that this metabolite may inhibit organic anion transporting polypeptides (OATPs), which are essential for hepatic transport processes. The inhibition can disrupt the transport of bile acids and other endogenous compounds, potentially leading to cholestasis and liver injury .
Case Study: Liver Failure
A notable case study highlighted that the risk of liver failure was significantly increased with troglitazone use, with estimates suggesting a "number needed to harm" between 600 and 1500 patients over a period of 26 months . This underlines the importance of monitoring metabolites like this compound in assessing drug safety.
Cholestasis and Bile Acid Transport
This compound has been identified as a non-competitive inhibitor of the multidrug resistance-associated protein 4 (MRP4), which is involved in bile acid transport. This inhibition can lead to an accumulation of bile acids in the liver, contributing to cholestatic liver injury . Understanding this interaction is crucial for developing safer drugs that do not interfere with bile acid homeostasis.
Comparative Data on Troglitazone and its Metabolites
| Compound | Mechanism of Action | Clinical Implications | Toxicity Risk |
|---|---|---|---|
| Troglitazone | Insulin sensitization via PPARγ | Effective for type 2 diabetes management | High (withdrawn) |
| This compound | Inhibits OATPs and MRP4 | Potential role in hepatotoxicity studies | Moderate (needs monitoring) |
| Quinone Metabolite | Reactive metabolite | Associated with oxidative stress | High |
Hepatic Transport Inhibition
This compound's ability to inhibit OATP-C suggests it may have a higher affinity for hepatic transport mechanisms compared to other metabolites. This is critical for understanding how drug interactions may affect liver function and overall drug safety .
Cholestatic Injury Mechanisms
Recent studies have demonstrated that this compound can accumulate in the liver, leading to cholestatic injury through its inhibitory effects on bile acid transporters . This accumulation raises concerns about long-term exposure and necessitates further investigation into its pharmacokinetics.
Mechanism of Action
The mechanism of action of Troglitazone sulfate involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to inhibit enzymes involved in inflammation and microbial growth, while the aromatic ether group can interact with cellular membranes and proteins. The hydrogen sulfate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets within the body.
Comparison with Similar Compounds
Troglitazone sulfate can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidinone moiety and are used as antidiabetic agents. this compound has a unique aromatic ether group that distinguishes it from thiazolidinediones.
Aromatic Ethers: Compounds like anisole and phenetole share the aromatic ether group with this compound but lack the thiazolidinone and hydrogen sulfate moieties, resulting in different chemical and biological properties.
Sulfonated Aromatic Compounds: Similar to this compound, compounds like sulfanilic acid contain a sulfonate group, but their overall structure and applications differ significantly.
This compound stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Q & A
Q. What experimental models are recommended to study troglitazone sulfate’s hepatobiliary transport and cholestatic effects?
Methodological Answer: Rat and human sandwich-cultured hepatocytes (SCH) are widely used to evaluate biliary excretion and intracellular accumulation of this compound. These models allow quantification of biliary clearance via bile canaliculi formation, validated by studies showing gender-dependent differences in sulfate metabolite formation and ABCB11 inhibition . SCH can be combined with transporter-deficient variants (e.g., MRP2-deficient TR⁻ rats) to isolate specific transporter contributions .
Q. What are the primary metabolic pathways of this compound, and how do they influence toxicity?
Methodological Answer: Troglitazone undergoes sulfation (via SULT enzymes), glucuronidation (UGT), and oxidative metabolism. The sulfate metabolite accumulates in hepatocytes and inhibits ABCB11 (IC₅₀: 0.4–0.6 μM), contributing to cholestasis. Reactive quinone metabolites generated via CYP3A4/NADPH-dependent oxidation form GSH adducts; detoxification efficiency depends on glutathione-S-transferase (GST) activity, with GST-deficient models showing heightened cytotoxicity .
Q. How do UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) activities modulate this compound disposition?
Methodological Answer: UGT-mediated glucuronidation competes with sulfation, reducing sulfate metabolite formation. In SCH, UDPGA supplementation attenuates cytotoxicity by enhancing glucuronidation, while PAPS (cofactor for sulfation) increases sulfate accumulation. Gender differences in rat SULT activity correlate with cholestasis severity, highlighting the need to model enzyme kinetics in vitro .
Advanced Research Questions
Q. How can inhibition kinetics (competitive vs. non-competitive) clarify this compound’s interaction with ABCB11?
Methodological Answer: Lineweaver-Burk plots differentiate inhibition mechanisms:
- Competitive inhibition (e.g., troglitazone vs. taurocholate): Shared substrate-binding site (Ki = 12 μM for ABCB11).
- Non-competitive inhibition (e.g., pheophorbide a): Binds allosteric sites, reducing Vmax without affecting Km. Kinetic classification informs QSAR modeling by segregating inhibitors based on binding mechanisms .
Q. What methodological considerations are critical for QSAR analysis of ABCB11 inhibitors like this compound?
Methodological Answer: QSAR models must account for inhibition kinetics. For example, porphyrins (non-competitive) show discrepancies between experimental and predicted IC₅₀ values if models assume competitive binding. Pre-classifying inhibitors via functional screening (e.g., SCH or membrane vesicle assays) improves QSAR accuracy .
Q. How can Monte Carlo simulations assess the impact of biliary excretion changes on this compound accumulation?
Methodological Answer: Simulations incorporate variability in transporter expression and bile flow rates. For SCH, input parameters include intrinsic clearance (CLint), biliary excretion index (BEI), and unbound fraction. Outputs predict inter-individual differences in hepatocyte exposure, linking ABCB11 inhibition thresholds (e.g., IC₅₀) to cholestasis risk .
Q. What advanced LC/MS techniques improve detection of this compound and its metabolites in complex matrices?
Methodological Answer: High-resolution LC/MS with background subtraction algorithms (e.g., ±1.0 min scan window, ±10 ppm mass tolerance) effectively removes matrix interference. For bile/plasma, this identified novel sulfate conjugates and resolved co-eluting isobars. Pairing with mass defect filtering enhances sensitivity in urine .
Q. How does breast cancer resistance protein (BCRP/ABCG2) influence this compound excretion?
Methodological Answer: BCRP mediates intestinal efflux and biliary excretion of this compound. Knockdown in SCH reduces biliary clearance, increasing intracellular accumulation. Co-administration with BCRP inhibitors (e.g., Ko143) exacerbates hepatotoxicity, requiring dual transporter inhibition studies (ABCB11 + BCRP) .
Q. How can reactive metabolite formation be quantified to assess their contribution to troglitazone-induced cytotoxicity?
Methodological Answer: GSH depletion assays and NADPH-enhanced cytotoxicity in permeabilized hepatocytes confirm reactive metabolite involvement. Covalent binding to cellular proteins is quantified via radiolabeled tracers (e.g., ³H-troglitazone) or LC/MS detection of GSH adducts. Detoxification efficiency is benchmarked using GST-overexpressing cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
